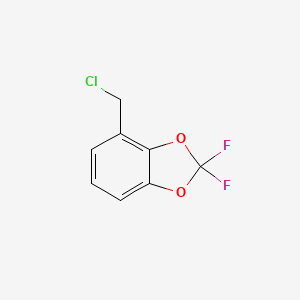

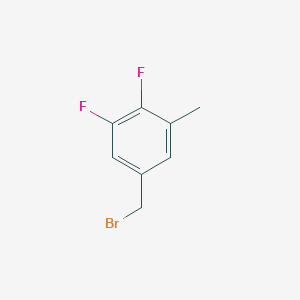

4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole

概要

説明

Chloromethyl compounds are often used in organic synthesis . They typically contain a chloromethyl group (-CH2Cl) attached to a larger structure. The presence of the chloromethyl group can make these compounds highly reactive .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction of a precursor molecule with a chlorinating agent . The specific synthesis process can vary depending on the structure of the precursor molecule and the desired product .Molecular Structure Analysis

The molecular structure of chloromethyl compounds can be determined using various analytical techniques, such as X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

Chloromethyl compounds are known for their reactivity and can participate in a variety of chemical reactions . They can act as alkylating agents, and their reactions often involve the replacement of the chlorine atom with another group .Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure . These properties can include factors such as color, density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point .科学的研究の応用

Organic Synthesis

In organic chemistry, 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole serves as a versatile intermediate. It’s particularly useful in the synthesis of complex molecules due to its reactive chloromethyl group which can undergo further functionalization. This compound can be employed in cross-coupling reactions to introduce difluoromethylene groups into aromatic compounds, enhancing their electronic properties and stability .

Pharmaceutical Development

This compound finds applications in pharmaceutical research as a building block for drug development. Its incorporation into drug molecules can potentially improve pharmacokinetic properties and metabolic stability. For instance, the difluoromethylene group can act as a bioisostere for oxygen or methylene groups, modifying the molecule’s interaction with biological targets .

Materials Science

In materials science, 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole is used to synthesize polymers and co-polymers with unique properties. The introduction of difluoromethylene units into polymer chains can result in materials with enhanced chemical resistance, thermal stability, and mechanical strength .

Environmental Science

Environmental scientists utilize this compound in the synthesis of agents for environmental remediation. For example, it can be used to create sorbents for capturing pollutants or as a precursor for compounds that degrade harmful substances in soil and water .

Biology

In biological research, derivatives of 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole can be used as probes or labels for studying biological processes. The compound’s ability to be tagged with fluorescent markers makes it valuable for tracking and imaging in cellular biology .

Medicinal Chemistry

Medicinal chemists employ 4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole to synthesize small molecules with potential therapeutic effects. Its derivatives can be screened for activity against various diseases, including cancer and infectious diseases, due to their ability to interact with a wide range of biological targets .

Pharmacology

In pharmacology, the compound is used to create analogs of existing drugs to study their mechanism of action or to develop new drugs with improved efficacy and reduced side effects. The difluoromethylene group can be particularly useful in altering the physicochemical properties of pharmacological agents .

作用機序

Target of Action

The compound “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” likely interacts with biological targets through its chloromethyl and difluoro groups. These functional groups are often involved in reactions with nucleophilic sites on biological molecules .

Mode of Action

The chloromethyl group is susceptible to nucleophilic attack, potentially leading to the formation of covalent bonds with biological targets. The difluoro group could influence the compound’s reactivity and binding affinity .

Biochemical Pathways

The exact biochemical pathways affected by “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would depend on its specific biological targets. It could potentially be involved in pathways where halogenated compounds play a role .

Pharmacokinetics

The ADME properties of “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would be influenced by factors such as its size, polarity, and the presence of functional groups. The compound’s bioavailability could be affected by its solubility and permeability .

Result of Action

The molecular and cellular effects of “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would depend on its specific biological targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole" .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASZKFQADMACSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)

![2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1447069.png)

![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)